丙-亮氨酸-甘氨酸异羟肟酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pro-Leu-Gly hydroxamate hydrochloride (PLG-HCl) is a small molecule inhibitor of matrix metalloproteinases (MMPs). MMPs are involved in many physiological and pathological processes, including tissue remodeling and tumor invasion. PLG-HCl is a potent and specific inhibitor of MMPs and has been widely used in scientific research to study the role of MMPs in various biological processes.

科学研究应用

人类胶原酶纯化的亲和配体

丙-亮氨酸-甘氨酸异羟肟酸盐酸盐被用作人类胶原酶纯化的亲和配体 . 胶原酶是分解胶原蛋白中肽键的酶,胶原蛋白是结缔组织的一部分,在许多生物体中含量丰富。通过与这些酶结合,丙-亮氨酸-甘氨酸异羟肟酸盐酸盐可以帮助将它们从混合物中分离出来,从而更容易研究它们的特性和功能。

作用机制

Target of Action

Pro-Leu-Gly hydroxamate hydrochloride is an affinity ligand for the purification of human collagenases . Collagenases are enzymes that break the peptide bonds in collagen, a protein that forms the framework of the body’s tissues. By targeting collagenases, this compound can influence the remodeling of these tissues.

生化分析

Biochemical Properties

Pro-Leu-Gly hydroxamate hydrochloride plays a crucial role in biochemical reactions. It serves as an affinity ligand for the purification of human collagenases . This interaction involves enzymes such as matrix metalloproteinase-1 (MMP1), which is involved in the breakdown of extracellular matrix in normal physiological processes .

Cellular Effects

The effects of Pro-Leu-Gly hydroxamate hydrochloride on cells are primarily related to its interaction with collagenases. By binding to these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Pro-Leu-Gly hydroxamate hydrochloride exerts its effects through binding interactions with biomolecules, specifically collagenases. This binding can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a stable form and is typically stored at -20°C .

Metabolic Pathways

Pro-Leu-Gly hydroxamate hydrochloride is involved in metabolic pathways related to the degradation of collagen, a key structural protein in the body. It interacts with enzymes such as MMP1 in these pathways .

属性

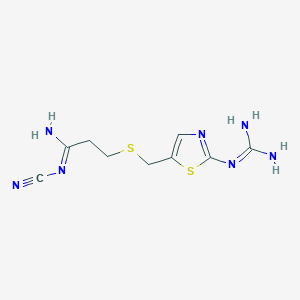

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pro-Leu-Gly hydroxamate hydrochloride involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-Pro-OH", "Fmoc-Leu-OH", "Fmoc-Gly-OH", "Hydroxylamine hydrochloride", "HOBt", "DIC", "DMF", "Dichloromethane", "Triisopropylsilane", "Piperidine", "Diisopropylethylamine", "Acetonitrile", "Water", "TFA", "EDT", "Ethanol" ], "Reaction": [ "1. Deprotection of Fmoc-Pro-OH with piperidine in DMF", "2. Fmoc protection of amino group of Pro residue with Fmoc-OSu in DMF", "3. Repeat steps 1 and 2 for Fmoc-Leu-OH and Fmoc-Gly-OH", "4. Coupling of Fmoc-Pro-OH with Fmoc-Leu-OH using HOBt, DIC and DMF", "5. Deprotection of Fmoc group using piperidine in DMF", "6. Coupling of Fmoc-Leu-Pro-OH with Fmoc-Gly-OH using HOBt, DIC and DMF", "7. Deprotection of Fmoc group using piperidine in DMF", "8. Coupling of hydroxylamine hydrochloride with Fmoc-Leu-Pro-Gly-OH using HOBt, DIC and DMF", "9. Deprotection of Fmoc group using piperidine in DMF", "10. Hydrolysis of ester bond using TFA, EDT and water", "11. Purification of crude product using HPLC", "12. Preparation of Pro-Leu-Gly hydroxamate hydrochloride salt using hydrochloric acid in ethanol", "13. Crystallization of Pro-Leu-Gly hydroxamate hydrochloride" ] } | |

| 120928-08-7 | |

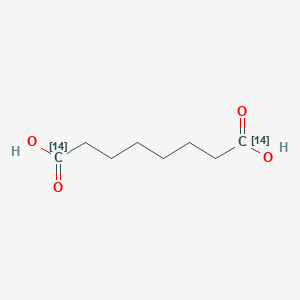

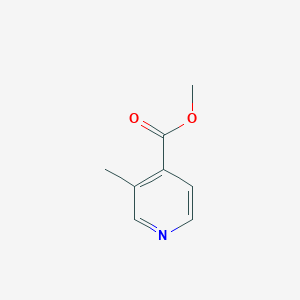

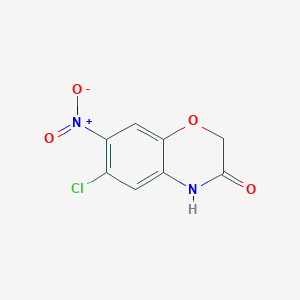

分子式 |

C13H25ClN4O4 |

分子量 |

336.81 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C13H24N4O4.ClH/c1-8(2)6-10(12(19)15-7-11(18)17-21)16-13(20)9-4-3-5-14-9;/h8-10,14,21H,3-7H2,1-2H3,(H,15,19)(H,16,20)(H,17,18);1H/t9-,10-;/m0./s1 |

InChI 键 |

QOWQGKSAGDXATM-IYPAPVHQSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NO)NC(=O)[C@@H]1CCCN1.Cl |

SMILES |

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl |

规范 SMILES |

CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1.Cl |

Pictograms |

Irritant |

序列 |

PLG |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)